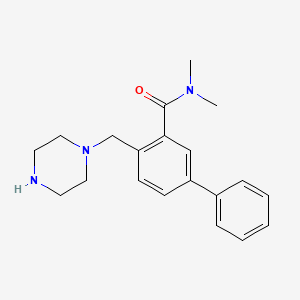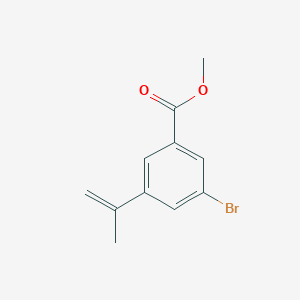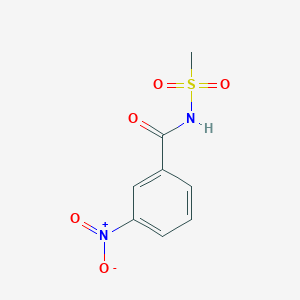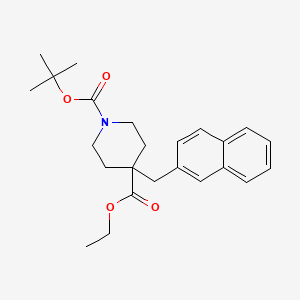![molecular formula C7H11NO2 B8512661 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B8512661.png)
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one
概述
描述
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures are of significant interest in the field of drug discovery due to their unique chemical properties and potential pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2) to cleave the N–O bond, resulting in the formation of the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
化学反应分析
Types of Reactions
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a similar bicyclic structure.
8-Azabicyclo[3.2.1]octane: A related compound with a different ring fusion pattern.
Uniqueness
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one is unique due to its specific hydroxyl group and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
5-hydroxy-2-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-6,9H,1-3H2,(H,8,10) |
InChI 键 |
JIYWBCGWFWAIGY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1NC2=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

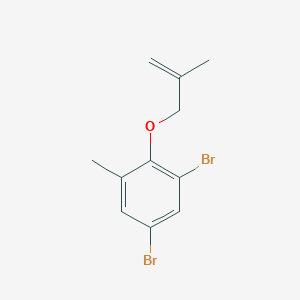
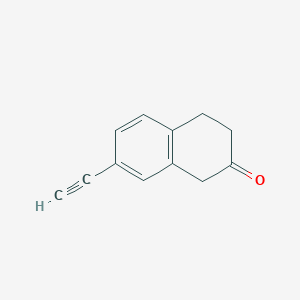
![4-Chloro-7-iodo-8-phenyl-1H-chromeno[7,8-d]imidazol-6-one](/img/structure/B8512584.png)
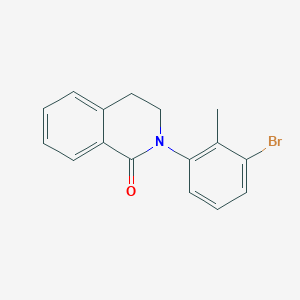

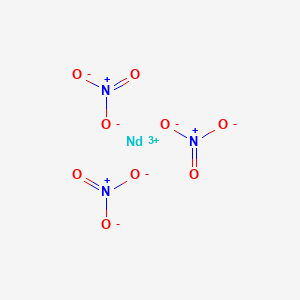
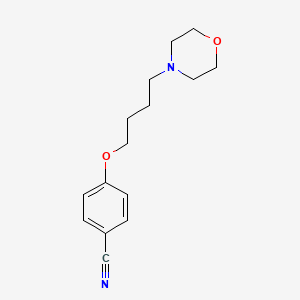
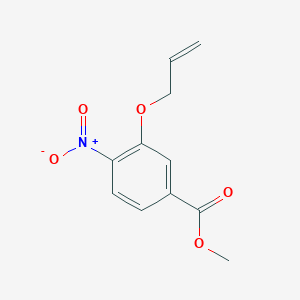
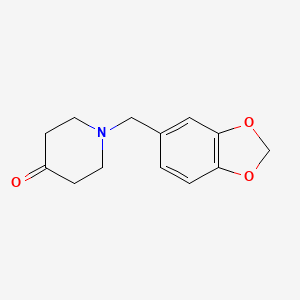
![6-(4-aminophenyl)-4-(3-chloroanilino)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8512620.png)
